2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
2-(2-Chloroprop-2-EN-1-YL)bicyclo[221]heptane-2-carbaldehyde is a complex organic compound featuring a bicyclic structure with a chlorine-substituted propylene group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-2-EN-1-YL)bicyclo[221]heptane-2-carbaldehyde typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine-substituted propylene group may also participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobicyclo[2.2.1]heptane: A similar compound without the aldehyde group.
2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane: A similar compound without the aldehyde group.
Uniqueness
2-(2-Chloroprop-2-EN-1-YL)bicyclo[221]heptane-2-carbaldehyde is unique due to the presence of both the chlorine-substituted propylene group and the aldehyde functional group
Properties
Molecular Formula |
C11H15ClO |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H15ClO/c1-8(12)5-11(7-13)6-9-2-3-10(11)4-9/h7,9-10H,1-6H2 |
InChI Key |
FAAWSLYHTVIVLT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1(CC2CCC1C2)C=O)Cl |
Origin of Product |
United States |
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